4-(Fluorosulfonyl)-2-methylbenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluorosulfonyl-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWRRJFDXKCHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Sulfonyl Fluoride Moiety: a Privileged Functional Group in Contemporary Chemical Synthesis
The sulfonyl fluoride (B91410) (-SO₂F) group has garnered considerable attention in modern chemistry for its unique combination of stability and reactivity. rsc.org Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, a crucial attribute for applications in biological contexts. rsc.org This stability, however, is coupled with a "tunable" reactivity, making it an ideal electrophilic "warhead" for covalent modification of proteins. acs.orgrsc.org
The reactivity of the sulfonyl fluoride is highly dependent on its chemical environment. acs.org It can selectively react with a range of nucleophilic amino acid residues, including serine, threonine, lysine (B10760008), tyrosine, and histidine. rsc.orgenamine.net This versatility allows for the targeting of a broader scope of proteins compared to more traditional electrophiles that are often limited to reacting with cysteine. acs.org
Furthermore, the sulfonyl fluoride moiety is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction. alfa-chemistry.comjk-sci.com SuFEx allows for the efficient and modular assembly of complex molecules under mild conditions, opening up new avenues for drug discovery, materials science, and chemical biology. nih.govnih.govresearchgate.net The ability to form stable covalent linkages with a variety of nucleophiles makes the sulfonyl fluoride a cornerstone of this innovative synthetic methodology. alfa-chemistry.com
Benzoic Acid Derivatives: Versatile Scaffolds in Molecular Design
Benzoic acid and its derivatives have a long and storied history in medicinal chemistry, serving as a "privileged scaffold" in the design of numerous therapeutic agents. nih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, providing a solid foundation for the development of new drugs. sci-hub.se The versatility of the benzoic acid core stems from its rigid, planar structure and the presence of a carboxylic acid group that can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, with biological macromolecules. nih.govresearchgate.net
The aromatic ring of benzoic acid can be readily functionalized with a wide array of substituents, allowing for the fine-tuning of a molecule's steric and electronic properties. sci-hub.se This adaptability is crucial for optimizing the binding affinity and selectivity of a drug candidate for its intended target. By strategically modifying the substitution pattern on the benzene (B151609) ring, medicinal chemists can enhance a compound's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The incorporation of a methyl group, as seen in 4-(Fluorosulfonyl)-2-methylbenzoic acid, can influence the molecule's conformation and lipophilicity, which in turn can affect its biological activity and cell permeability.
Positioning of 4 Fluorosulfonyl 2 Methylbenzoic Acid As a Reactive Electrophile in Chemical Biology
The strategic combination of a sulfonyl fluoride (B91410) warhead and a substituted benzoic acid scaffold positions 4-(Fluorosulfonyl)-2-methylbenzoic acid as a potent and versatile reactive electrophile for applications in chemical biology. acs.org This class of molecules, often referred to as covalent probes, is instrumental in identifying and characterizing protein function, validating drug targets, and developing novel therapeutic agents. nih.govresearchgate.net
The benzoic acid portion of the molecule can be designed to have a specific affinity for the binding site of a target protein. researchgate.net This initial non-covalent binding event brings the reactive sulfonyl fluoride moiety into close proximity with nucleophilic amino acid residues within the active site or other functionally important regions of the protein. rsc.org This "proximity-enabled" reactivity leads to the formation of a stable covalent bond between the probe and the protein, effectively and often irreversibly inhibiting its function. nih.gov
The ability of sulfonyl fluorides to react with a variety of amino acid residues expands the "druggable" proteome beyond proteins that possess a reactive cysteine in their binding sites. acs.org This broader targeting capability is a significant advantage in the quest to develop inhibitors for challenging protein targets that have historically been considered "undruggable." nih.gov
Research Paradigms and Methodological Approaches
Strategies for Introducing the Fluorosulfonyl Group onto Methylated Benzoic Acid Scaffolds
The introduction of a fluorosulfonyl group onto a methylated benzoic acid framework, such as in this compound, typically involves a two-stage process: the initial installation of a sulfonyl halide group onto the aromatic ring, followed by its conversion to the corresponding sulfonyl fluoride.
A foundational strategy for synthesizing arylsulfonyl fluorides begins with the direct halosulfonation, most commonly chlorosulfonation, of an appropriate aromatic precursor. For instance, while not a direct route to the target molecule, the synthesis of the related 4-(chlorosulfonyl)benzoic acid can be achieved by oxidizing p-toluenesulfonyl chloride. chemicalbook.com A more general and direct approach involves treating the parent aromatic compound, such as 2-methylbenzoic acid, with chlorosulfonic acid to introduce a chlorosulfonyl (-SO₂Cl) group. The directing effects of the existing substituents on the benzene (B151609) ring guide the position of the incoming group.
Once the sulfonyl chloride intermediate is formed, the crucial step is the conversion of the S-Cl bond to an S-F bond. This is accomplished through a halide exchange reaction. A variety of fluorinating agents can be employed for this transformation, with potassium fluoride (KF) or potassium bifluoride (KHF₂) being common choices. rhhz.netrsc.org The reaction often involves heating the sulfonyl chloride with an aqueous solution of the fluoride salt. rhhz.net To enhance efficiency and accommodate substrates sensitive to water, phase-transfer catalysts like 18-crown-6 (B118740) can be used with KF in anhydrous solvents such as acetonitrile. rhhz.netrsc.org
Table 1: Selected Reagents for Fluoride Exchange of Sulfonyl Chlorides
| Reagent(s) | Typical Conditions | Reference |
| Potassium Fluoride (KF) | Aqueous solution, boiling | rhhz.net |
| Potassium Bifluoride (KHF₂) | Aqueous solution | rsc.org |
| KF / 18-crown-6 | Anhydrous acetonitrile | rhhz.net |
| Potassium Fluoride (KF) | Water/acetone (B3395972) biphasic mixture | organic-chemistry.org |
The conversion of sulfonyl chlorides to sulfonyl fluorides via fluoride exchange is the most conventional and widely applied method for accessing these valuable compounds. rhhz.net This nucleophilic substitution reaction is a cornerstone for the synthesis of a broad array of sulfonyl fluorides. researchgate.net While early methods involved boiling sulfonyl chlorides with aqueous potassium fluoride, recent advancements have focused on developing milder and more efficient protocols with broader substrate scope. rhhz.net
A significant improvement involves using a biphasic mixture of water and acetone with potassium fluoride. organic-chemistry.orgacs.org This system provides a simple, mild, and scalable procedure for the direct chloride/fluoride exchange, yielding a wide range of sulfonyl fluorides in high yields (typically 84–100%). organic-chemistry.orgacs.org The reaction generally completes within a few hours at room temperature and avoids the need for harsh reagents or complex workup procedures. organic-chemistry.org The presence of a small amount of water has been shown to accelerate the reaction. organic-chemistry.org This method's robustness makes it suitable for various substrates, including those with sensitive functional groups. organic-chemistry.org
Regioselective Synthesis of Isomeric Fluorosulfonyl Benzoic Acids
Achieving regioselectivity in the synthesis of substituted aromatic compounds like fluorosulfonyl benzoic acids is critically dependent on the directing effects of the substituents already present on the ring and the choice of starting materials. In the case of this compound, the synthesis would logically start from 2-methylbenzoic acid. The carboxyl group is a meta-director, while the methyl group is an ortho-, para-director. The combined influence of these groups directs the incoming electrophile (the halosulfonyl group) to the position para to the methyl group and meta to the carboxyl group, yielding the desired 4-sulfonyl halide intermediate.
The synthesis of specific isomers is therefore dictated by the substitution pattern of the precursor. For example, synthesizing 2-fluoro-4-methylbenzoic acid or 4-fluoro-2-methylbenzoic acid involves selecting starting materials like 4-bromo-3-fluorotoluene (B33196) or m-fluorotoluene, respectively, and then introducing the carboxylic acid functionality. google.comguidechem.com This principle of precursor control is directly applicable to the synthesis of isomeric fluorosulfonyl benzoic acids, where the initial substitution pattern of the arene determines the final position of the fluorosulfonyl group.
Innovative Synthetic Pathways for Aryl Fluorosulfates
While the target compound is an arylsulfonyl fluoride (Ar-SO₂F), a related class of compounds, aryl fluorosulfates (Ar-OSO₂F), has garnered immense interest due to their stability and utility as electrophiles in cross-coupling reactions. nih.govresearchgate.net Innovative methods for their synthesis often rely on the reaction of phenols with sources of the fluorosulfonyl group. sim2.be
A primary reagent for this transformation is sulfuryl fluoride (SO₂F₂), a low-cost and readily available gas. nih.gov Phenols react with SO₂F₂ in the presence of a weak base to afford aryl fluorosulfates in high yields. researchgate.net However, the direct handling of gaseous SO₂F₂ can be challenging. To circumvent this, methods for the ex situ generation of sulfuryl fluoride have been developed. sim2.be One such approach uses the solid precursor 1,1′-sulfonyldiimidazole (SDI), which reacts rapidly in a two-chamber system to produce the necessary SO₂F₂ gas for the reaction. sim2.beorganic-chemistry.org Other reagents capable of converting phenols to aryl fluorosulfates include sulfuryl chloride fluoride and fluorosulfonic anhydride. researchgate.netsim2.be
Table 2: Reagents for the Synthesis of Aryl Fluorosulfates from Phenols
| Reagent | Precursor | Key Features | Reference(s) |
| Sulfuryl Fluoride (SO₂F₂) | Phenol | Low-cost gas, requires base | nih.govresearchgate.net |
| 1,1′-Sulfonyldiimidazole (SDI) | Phenol | Solid precursor, generates SO₂F₂ ex situ | sim2.beorganic-chemistry.org |
| Sulfuryl Chloride Fluoride | Phenol | Liquid reagent | researchgate.netsim2.be |
| Fluorosulfonic Anhydride | Phenol | Highly reactive liquid | researchgate.netsim2.be |
Sulfur(VI) Fluoride Exchange (SuFEx) Reactivity of the Aryl Fluorosulfonyl Moiety
SuFEx chemistry has emerged as a robust method for forming stable covalent bonds under mild conditions. The aryl fluorosulfonyl group of this compound is an excellent electrophile for these transformations.
SuFEx reactions involve the exchange of the fluoride atom on a sulfur(VI) center with a nucleophile. The high oxidation state of the sulfur atom makes the S-F bond surprisingly stable under many conditions, yet it can be activated for rapid reaction under specific catalytic conditions. nih.gov This latent reactivity is a cornerstone of its utility in click chemistry. nih.gov
The general mechanism involves the activation of the S-F bond, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. This activation can be achieved through various catalysts, including basic tertiary amines (like triethylamine), amidines (such as DBU), and phosphazenes. nih.gov Bifluoride ion salts have also been shown to be effective catalysts. nih.govnih.gov
Recent studies have explored the use of Lewis acids, such as calcium bistriflimide [Ca(NTf₂)₂], to mediate SuFEx reactions. In these cases, the Lewis acid coordinates to the oxygen atoms of the sulfonyl group and the fluorine atom, increasing the electrophilicity of the sulfur center and stabilizing the departing fluoride anion. hmc.eduacs.org Computational studies have shown that a two-point contact between the calcium catalyst and the substrate is crucial for activation. hmc.eduacs.org The addition of a Brønsted base, like 1,4-diazabicyclo[2.2.2]octane (DABCO), can further facilitate the reaction by activating the incoming nucleophilic amine. hmc.eduacs.org
Table 1: Key Catalysts and Activators in SuFEx Reactions
| Catalyst/Activator | Class | Role in Mechanism |
| Triethylamine (TEA), DBU, BEMP | Organic Bases | Activate the S-F bond, likely involving bifluoride ion species. nih.govnih.gov |
| Bifluoride Ion Salts ([FHF]⁻) | Anion Catalyst | Act as a potent nucleophile and leaving group shuttle. nih.govnih.gov |
| Calcium Bistriflimide (Ca(NTf₂)₂) | Lewis Acid | Activates the sulfur(VI) center via two-point coordination. hmc.eduacs.org |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Brønsted Base Additive | Activates the nucleophilic amine. hmc.eduacs.org |
Proximity-Enhanced Reactivity in SuFEx Applications
A significant advancement in the application of SuFEx chemistry is the concept of proximity-enhanced reactivity. When a fluorosulfonyl-containing molecule, such as this compound, is brought into close proximity with a nucleophilic residue on a biological macromolecule (like a protein), the rate of the SuFEx reaction can be dramatically increased. pnas.orgrsc.org This "proximity-enabled" reactivity allows for the selective covalent modification of target proteins. nih.govnih.gov
This principle is often exploited in the design of covalent inhibitors and chemical probes. rsc.org The initial non-covalent binding of the molecule to the protein's active site effectively increases the local concentration of the reactive partners, driving the subsequent covalent bond formation. pnas.orgnih.gov This two-step mechanism, involving non-covalent binding followed by the covalent reaction, is a key feature of proximity-enabled SuFEx. nih.gov The kinetics of such reactions show a non-linear dependence on protein concentration, which is distinct from bimolecular reactions of small molecules. nih.gov
The kinetics of SuFEx reactions are influenced by several factors, including the nature of the catalyst, the nucleophile, and the solvent. nih.gov While thermodynamically favorable, the kinetic barrier to the uncatalyzed reaction is high due to the stability of the S-F bond. researchgate.netsigmaaldrich.com Catalysts are essential to lower this activation barrier.
Kinetic experiments on Ca(NTf₂)₂-mediated SuFEx reactions have determined the activation barrier to be approximately 21.5 ± 0.14 kcal/mol, which aligns well with computational calculations. hmc.edu The formation of stable calcium-fluoride complexes after the reaction can sometimes inhibit catalytic turnover. hmc.eduacs.org
A hallmark of click chemistry is broad functional group tolerance, and SuFEx reactions are no exception. acs.orguga.edu The sulfonyl fluoride moiety is remarkably stable and unreactive towards many common functional groups under physiological conditions, resisting oxidation, reduction, and strong acids. nih.govnih.gov This stability allows for the presence of a wide range of functionalities in both the fluorosulfonyl-containing molecule and the nucleophilic partner without interfering with the desired reaction. acs.org
The selectivity of SuFEx reactions is also a key feature. In protein labeling, aryl fluorosulfonates have been shown to react with several nucleophilic amino acid side chains, including lysine (B10760008), histidine, tyrosine, serine, and threonine, particularly when proximity-enhanced. pnas.orgnih.govuga.edu This multi-targeting capability expands the toolbox for covalent drug discovery beyond the commonly targeted cysteine residues. uga.edu The specific residue that reacts can be influenced by its accessibility and nucleophilicity within the protein's binding pocket. rsc.org
Electrophilic Reactivity of the Fluorosulfonyl Group Towards Various Nucleophiles
The sulfur atom in the fluorosulfonyl group of this compound is highly electrophilic, making it susceptible to attack by a range of nucleophiles. nih.gov This reactivity is fundamental to its utility in forming stable sulfonamide and sulfonate ester linkages.
The fluorosulfonyl group readily reacts with hydroxyl-containing nucleophiles, such as the side chains of amino acids like serine, threonine, and tyrosine, as well as phenolic compounds. pnas.orgnih.gov This reaction, a type of SuFEx transformation, results in the formation of a stable sulfonate ester bond and the displacement of a fluoride ion.
In the context of chemical biology, this reaction is particularly valuable for the covalent modification of proteins. uga.edu For instance, a fluorosulfonyl-containing probe can be designed to bind to the active site of an enzyme, where a nearby tyrosine residue can act as the nucleophile, forming a covalent adduct. nih.gov The reaction with phenols is a well-established method for synthesizing diaryl sulfates and related structures. nih.govresearchgate.net The reaction is typically facilitated by a base or a SuFEx catalyst to activate the hydroxyl group or the fluorosulfonyl moiety. nih.gov
Table 2: Nucleophilic Amino Acid Residues Targeted by Aryl Fluorosulfonates
| Amino Acid | Nucleophilic Side Chain | Resulting Linkage |
| Lysine | ε-amino group (-NH₂) | Sulfonamide |
| Histidine | Imidazole (B134444) ring | Sulfonamide-like |
| Tyrosine | Phenolic hydroxyl (-OH) | Sulfonate Ester |
| Serine | Primary hydroxyl (-OH) | Sulfonate Ester |
| Threonine | Secondary hydroxyl (-OH) | Sulfonate Ester |
This table summarizes the common amino acid residues that can act as nucleophiles in reactions with aryl fluorosulfonyl groups, leading to the formation of stable covalent linkages. pnas.orgnih.govuga.edu
Amine-Sulfonylation Reactions and Derivative Formation
The fluorosulfonyl group of this compound is a highly reactive electrophilic center, readily undergoing nucleophilic attack by primary and secondary amines to form stable sulfonamide derivatives. This transformation, a key example of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, is a cornerstone for the synthesis of a diverse array of functional molecules. ccspublishing.org.cn The reaction proceeds via the displacement of the fluoride ion from the sulfonyl group by the amine nucleophile.
The mechanism of this amine-sulfonylation is significantly influenced by the reaction conditions, particularly the presence of a base. Computational studies have demonstrated that the formation of the nitrogen-sulfur bond in the transition state is facilitated by a concerted deprotonation of the amine nucleophile by a complementary base. nih.govacs.org This interaction, akin to hydrogen bonding, enhances the nucleophilicity of the amine, thereby lowering the activation energy barrier for the SuFEx reaction. nih.govacs.org In the absence of a base, neutral amines may preferentially attack the aromatic ring in related compounds, leading to substitution at the carbon atom bearing the fluoride (SNAr) rather than the desired sulfonylation. researchgate.net However, the use of a base, such as lithium hexamethyldisilazide (LiHMDS), can generate the amine anion, which then favors attack at the sulfonyl group. researchgate.net
Recent advancements have explored the use of catalysts to facilitate these reactions. Metal Lewis acids, such as calcium bistriflimide (Ca(NTf2)2), have been shown to activate the sulfonyl fluoride, making the sulfur center more electrophilic. hmc.edu Mechanistic investigations combining experimental kinetics and computational analysis revealed a transition state where the calcium ion coordinates to both the sulfonyl oxygens and the departing fluoride, stabilizing the transition state. hmc.edu Furthermore, the addition of a Brønsted base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can activate the amine nucleophile, working in concert with the Lewis acid to promote the reaction. hmc.edunih.gov N-Heterocyclic carbenes (NHCs) have also been identified as effective catalysts, functioning as Brønsted bases to activate the amine substrate through hydrogen bonding. researchgate.net
The reaction is versatile, allowing for the synthesis of a wide range of sulfonamides from various amines. This modularity is crucial in fields like medicinal chemistry and materials science, where the sulfonamide linkage provides structural rigidity and specific electronic properties. ccspublishing.org.cn
Table 1: Key Factors in Amine-Sulfonylation of this compound
| Factor | Role in Reaction | Mechanistic Insight |
| Amine Nucleophile | Attacks the electrophilic sulfur center. | Nucleophilicity is enhanced by deprotonation. |
| Base | Activates the amine via deprotonation. | Lowers the activation energy for N-S bond formation. nih.govacs.org |
| Lewis Acid Catalyst | Activates the sulfonyl fluoride group. | Stabilizes the transition state by coordinating to sulfonyl oxygens and fluoride. hmc.edu |
| Solvent | Can influence reaction pathway and rate. | Polar aprotic solvents like DMF are common. |
Reactivity with Diverse Biological Nucleophilic Residues (e.g., serine, threonine, lysine, tyrosine, cysteine, histidine)
The sulfonyl fluoride moiety is recognized as a "privileged warhead" in chemical biology due to its unique balance of stability in aqueous environments and reactivity toward specific nucleophilic amino acid residues within proteins. nih.govnih.gov This reactivity allows this compound to act as a covalent modifier of proteins, a property extensively utilized in the development of chemical probes and inhibitors. The electrophilic sulfur atom of the sulfonyl fluoride is susceptible to attack by the side chains of several key amino acids.
Serine and Threonine: The hydroxyl groups of serine and threonine are potent nucleophiles, particularly when activated within an enzyme's active site. Sulfonyl fluorides, such as phenylmethylsulfonyl fluoride (PMSF), are classic inhibitors of serine proteases, where they react with the active site serine to form a stable sulfonyl-enzyme adduct, effectively inactivating the enzyme. nih.gov The reaction with threonine proceeds similarly, although it is often context-dependent, relying on the specific protein environment to enhance the nucleophilicity of the threonine hydroxyl group. gla.ac.uk
Lysine: The ε-amino group of lysine is a primary amine and a strong nucleophile at physiological pH. It can readily react with the sulfonyl fluoride of this compound to form a stable sulfonamide linkage. nih.gov This reaction is particularly effective with lysine residues that have a perturbed pKa, making them more nucleophilic. nih.gov
Tyrosine: The phenolate (B1203915) form of the tyrosine side chain is a powerful nucleophile. 4-(Fluorosulfonyl)benzoic acid (FSB), a closely related compound, has been shown to react with tyrosine residues in the active sites of enzymes like glutathione (B108866) S-transferases. nih.gov The reaction results in the formation of a stable sulfonate ester.
Cysteine: The thiol group of cysteine is one of the most nucleophilic residues in proteins. While sulfonyl fluorides are known to react with cysteine, the resulting thio-sulfonate ester linkage can be less stable than the adducts formed with other nucleophiles. nih.govsoton.ac.uk The reactivity is highly dependent on the accessibility and pKa of the cysteine thiol.
Histidine: The imidazole side chain of histidine can also act as a nucleophile, reacting with sulfonyl fluorides. However, the resulting N-sulfonylimidazole adduct is often labile and can be prone to hydrolysis, making it a less permanent modification compared to reactions with other residues like serine or lysine. nih.gov
The specificity of these reactions is often dictated by the local protein microenvironment, where factors like proximity, orientation, and the pKa of the nucleophilic residue play a crucial role in enabling the covalent modification. nih.govnih.gov
Table 2: Reactivity of this compound with Biological Nucleophiles
| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Linkage | Stability of Adduct |
| Serine | Hydroxyl (-OH) | Sulfonate Ester | High |
| Threonine | Hydroxyl (-OH) | Sulfonate Ester | High |
| Lysine | ε-Amino (-NH₂) | Sulfonamide | High |
| Tyrosine | Phenolic Hydroxyl (-OH) | Sulfonate Ester | High |
| Cysteine | Thiol (-SH) | Thio-sulfonate Ester | Moderate to Low |
| Histidine | Imidazole | N-Sulfonylimidazole | Low (often labile) |
Reactivity of the Carboxylic Acid Functionality in this compound
The carboxylic acid group at the 1-position of the benzene ring provides a second key reactive handle on the this compound molecule, enabling a different set of chemical transformations.
Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions, a classic Fischer esterification. To drive the equilibrium towards the product, a large excess of the alcohol is often used, or the water formed during the reaction is removed. dergipark.org.tr Various catalysts can be employed to accelerate this process. Homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are common. google.com Heterogeneous solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, offer advantages like easier separation and reusability, and can facilitate high yields under solvent-free conditions. ijstr.orgepa.gov Metal-based catalysts, including tin(II) compounds and titanium- or zirconium-based systems, are also effective, particularly at higher temperatures. dergipark.org.trgoogle.com
Amidation: The direct formation of an amide from a carboxylic acid and an amine is thermodynamically challenging and typically requires activation of the carboxylic acid. A variety of coupling reagents can be used for this purpose. Alternatively, catalytic methods have been developed. For instance, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of aromatic carboxylic acids with amines. researchgate.net This method is compatible with benzoic acids bearing both electron-donating and electron-withdrawing groups. researchgate.net The carboxylic acid functionality of this compound can thus be converted to a wide range of amides, including those derived from amino acid esters, which is a valuable strategy in the synthesis of complex molecules. thieme-connect.com
Decarboxylative fluorination is a modern synthetic method that allows for the replacement of a carboxylic acid group with a fluorine atom. While aromatic carboxylic acids are generally more challenging substrates for this transformation than their aliphatic counterparts, several methods have been developed that could be applicable to this compound. nih.govacs.orggoogle.com
One prominent approach involves silver-catalyzed decarboxylation. In these reactions, a silver(I) salt, such as AgNO3, is used as a catalyst in conjunction with an electrophilic fluorinating agent like Selectfluor®. nih.gov Mechanistic studies suggest that the reaction proceeds through the formation of a silver(I)-carboxylate intermediate. researchgate.netacs.org Oxidation of this complex, potentially to a Ag(II) or Ag(III) species, facilitates the decarboxylation to form an aryl radical, which is then trapped by the fluorine source. nih.govresearchgate.netacs.org Water is often a critical component of the solvent system. acs.org
Another strategy employs photoredox catalysis. A recent breakthrough demonstrated that a copper-catalyzed, photoinduced ligand-to-metal charge transfer (LMCT) process can enable the decarboxylative fluorination of benzoic acids under mild conditions. nih.govresearchgate.net This method involves the formation of a photoactive copper(II)-carboxylate complex, which upon irradiation, undergoes homolysis and decarboxylation to generate an aryl radical. This radical is then captured by a copper(III)-fluoride intermediate to yield the aryl fluoride product. researchgate.net These advanced methods represent a potential route to transform the carboxylic acid group of this compound into a C-F bond.
Influence of the Methyl Group on Aromatic Reactivity and Stereoelectronic Effects
The methyl group at the 2-position (ortho to the carboxylic acid) exerts significant influence on the reactivity and properties of this compound through a combination of steric and electronic effects.
Stereoelectronic Effects (Ortho Effect): The most prominent influence of the ortho-methyl group is the "ortho effect," which makes 2-methylbenzoic acid a stronger acid than benzoic acid, as well as its meta- and para-isomers. quora.comwikipedia.org This is primarily a steric effect. The bulk of the methyl group forces the larger carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.orgyoutube.com This disruption of coplanarity inhibits the resonance interaction between the carboxyl group's π-system and the aromatic ring. quora.comquora.com By diminishing this resonance, the carboxylate anion formed upon deprotonation is stabilized, as the destabilizing cross-conjugation is reduced, leading to an increase in acidity. wikipedia.org
Electronic Effects: The methyl group is generally considered an electron-donating group through two mechanisms: the inductive effect (+I) and hyperconjugation. quora.comlibretexts.org The +I effect involves the donation of electron density through the sigma bond, which would typically decrease the acidity of the carboxylic acid and slightly deactivate the ring towards nucleophilic attack on the sulfonyl fluoride. libretexts.org Hyperconjugation involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the ring, which also increases electron density, particularly at the ortho and para positions. quora.com
In the context of this compound, these electron-donating effects of the methyl group are counteracted by the powerful electron-withdrawing nature of the fluorosulfonyl group (-SO₂F). The fluorosulfonyl group is strongly deactivating due to the -I effect of the highly electronegative oxygen and fluorine atoms, which pulls electron density out of the aromatic ring. libretexts.orgnih.gov This makes the aromatic ring more electron-poor and susceptible to nucleophilic attack, a key aspect of the reactivity of the sulfonyl fluoride group. The interplay between the electron-donating methyl group and the electron-withdrawing fluorosulfonyl group, along with the steric ortho effect, creates a unique electronic and reactivity profile for the molecule.
Computational and Experimental Mechanistic Studies on Reaction Pathways
The complex reactivity of this compound has been illuminated through both computational and experimental mechanistic studies, particularly focusing on the key reactions of its functional groups.
Amine-Sulfonylation (SuFEx) Mechanism: Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of SuFEx reactions. Computational studies on the reaction of sulfonyl fluorides with amines have confirmed the role of a base in lowering the reaction barrier. nih.gov These studies model the transition state, showing that a concerted deprotonation of the amine by a base as it attacks the sulfur center is a lower energy pathway than the attack of a neutral amine. acs.org Further computational and kinetic experiments on Lewis acid-catalyzed SuFEx reactions have characterized the pre-activation resting state and the transition state geometry. For example, in calcium-catalyzed systems, transition state analysis revealed a bidentate coordination of the calcium ion to the sulfonyl fluoride, activating the sulfur center and stabilizing the leaving fluoride. hmc.edu
Decarboxylative Fluorination Mechanism: The mechanism of silver-catalyzed decarboxylative fluorination has been probed through spectroscopic and kinetic studies. acs.org These experiments provide evidence that Ag(II) is a key intermediate oxidant in the reaction. The rate-limiting step is proposed to be the oxidation of a silver(I)-carboxylate complex by the fluorinating agent, Selectfluor®. acs.org The use of radical traps and the observation of substrate inhibition support a radical-based mechanism following the initial oxidation and decarboxylation steps. researchgate.netacs.org DFT calculations have also been applied to study related decarboxylative functionalizations, such as the Suzuki-Miyaura coupling of aryl sulfonyl fluorides, where calculations showed that the oxidative addition of the palladium catalyst occurs at the C-S bond rather than the S-F bond, highlighting the remarkable stability of the sulfonyl fluoride group to certain transition metals. rsc.org
These mechanistic studies are crucial for understanding the underlying principles governing the reactivity of this compound, enabling the optimization of existing reactions and the rational design of new transformations.
Controlled Functionalization of Biomolecules using SuFEx Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that utilizes the high reactivity and selectivity of the sulfonyl fluoride group. mdpi.com this compound and its derivatives are key reagents in this field for the controlled functionalization of biomolecules, particularly proteins.
The sulfonyl fluoride moiety acts as an electrophilic "warhead" that reacts with nucleophilic side chains of specific amino acids under physiological conditions. mdpi.comnih.gov This reaction is highly context-dependent, meaning its efficiency is sensitive to the local microenvironment within a protein's binding site, such as the presence of hydrogen bonds that can activate the sulfur-fluorine bond. nih.gov This property allows for the selective labeling of accessible and reactive residues on a protein's surface or within an active site.
Key features of SuFEx-based biomolecule functionalization:
Residue Selectivity: Sulfonyl fluorides are known to covalently label a range of nucleophilic residues, a broader scope than many other covalent modifiers. mdpi.com
Biocompatibility: The reaction proceeds efficiently in aqueous buffers at physiological pH. mdpi.com
Covalent & Irreversible Bond: The resulting sulfonamide or sulfonate ester bond is highly stable, allowing for permanent labeling and modulation of protein targets. mdpi.com
| Target Amino Acid | Nucleophilic Group | Resulting Linkage |
| Lysine | ε-amino group (-NH₂) | Sulfonamide |
| Tyrosine | Phenolic hydroxyl group (-OH) | Sulfonate Ester |
| Serine | Hydroxyl group (-OH) | Sulfonate Ester |
| Threonine | Hydroxyl group (-OH) | Sulfonate Ester |
| Histidine | Imidazole ring | Sulfonyl-imidazole adduct |
Strategies for Constructing Prodrugs and Bio-conjugates via SuFEx
The stability and selective reactivity of the sulfonyl fluoride group make it a valuable component in the design of prodrugs and bioconjugates.
A prodrug is an inactive precursor of a drug that is converted into its active form in the body. Using a strategy-level synthesis approach, a molecule like this compound can be incorporated as a linker or a conditionally responsive group. nih.gov The sulfonyl fluoride can form a stable conjugate with a drug molecule, masking its activity. This linkage can be designed to be cleaved under specific biological conditions, releasing the active pharmaceutical ingredient.
Bioconjugates involve linking a molecule to a larger biomolecule, such as a peptide or antibody, to enhance its therapeutic properties. nih.gov Peptide-drug conjugates (PDCs), for instance, use a peptide to target the drug to a specific tissue or cell type. nih.gov The SuFEx reaction provides a robust method for attaching small molecules containing the 4-(fluorosulfonyl) moiety to proteins or peptides, creating stable conjugates for targeted delivery.
Regioselective Derivatization of the Benzoic Acid Core for Advanced Molecular Scaffolds
While much of the focus is on the sulfonyl fluoride group, the benzoic acid core of this compound offers additional opportunities for derivatization to create advanced molecular scaffolds. Regioselectivity—controlling the position of chemical modifications—is key.
The primary site for derivatization is the carboxylic acid group . Standard organic chemistry reactions can be applied here to build more complex structures:
Amide Bond Formation: Coupling the carboxylic acid with various amines is a straightforward way to introduce new functional groups, linkers, or molecular fragments. This is the basis for creating many of the chemical probes and cross-linkers discussed previously.
Esterification: Reaction with alcohols can form esters, which can be used as protecting groups or as prodrug linkers that are susceptible to cleavage by esterase enzymes in the body.
Further derivatization of the aromatic ring is more challenging due to the existing substituents but can be achieved through electrophilic aromatic substitution reactions. The positions of the existing fluoro, sulfonyl, and methyl groups direct incoming substituents to the remaining open positions on the ring, allowing for the synthesis of highly functionalized, multi-substituted benzene scaffolds.
Development of Activation-Free Sulfonyl Fluoride Probes
A significant advantage of sulfonyl fluoride-based probes is their ability to function without an external activation source, such as UV light, which is required for photoaffinity labels. mdpi.com These "activation-free" probes rely on the intrinsic reactivity of the sulfonyl fluoride electrophile with biological nucleophiles. nih.gov
The reactivity of the probe can be tuned by modifying the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, making the probe more reactive, while electron-donating groups can decrease reactivity. researchgate.net This allows for the rational design of probes with tailored aqueous stability and reaction kinetics for specific applications. For example, highly reactive probes with short half-lives are suitable for rapid labeling experiments, whereas more stable probes may be better for longer-term studies in complex biological systems. mdpi.com
The development of libraries of sulfonyl fluoride fragments, termed "SuFBits," allows for the screening of protein targets. nih.govresearchgate.net In this approach, diverse molecular fragments are coupled to a sulfonyl fluoride warhead like this compound. If a fragment has even a weak affinity for a protein binding pocket, it brings the reactive sulfonyl fluoride into close proximity with nucleophilic residues, facilitating covalent labeling and enabling detection by mass spectrometry. nih.govresearchgate.net
Applications in Chemical Biology and Advanced Proteomics Research
Development and Utilization of Activity-Based Probes for Enzyme Profiling
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that employs active site-directed covalent probes to assess the functional state of enzymes in their native environment. Probes based on the 4-(Fluorosulfonyl)-2-methylbenzoic acid framework are exemplary of this class, leveraging the sulfonyl fluoride (B91410) warhead to achieve covalent and often irreversible modification of enzyme targets, thereby providing a direct readout of their catalytic activity.
The cornerstone of the utility of this compound in ABPP is the ability of its sulfonyl fluoride (-SO₂F) group to act as an electrophilic "warhead." This group reacts with nucleophilic amino acid residues found within the active sites of enzymes, leading to the formation of a stable sulfonyl-enzyme conjugate. This covalent modification is typically irreversible under physiological conditions. The reaction proceeds via nucleophilic attack on the sulfur atom of the sulfonyl fluoride, with the concurrent displacement of the fluoride ion.
Sulfonyl fluorides are particularly effective for covalent protein modification because they can target a range of nucleophilic residues, including serine, tyrosine, and lysine (B10760008). nih.gov The specific protein environment can enhance the nucleophilicity of these residues by lowering the pKa of their side chains, making them more reactive towards the electrophilic probe. nih.gov This targeted reactivity within a binding pocket minimizes off-target modifications, a crucial feature for selective probes. nih.gov The formation of this permanent bond effectively inactivates the enzyme, allowing for its identification and functional characterization.
A significant application of probes derived from sulfonyl fluorides is the identification of critical amino acid residues within enzyme active sites. By covalently labeling an enzyme and then employing proteomic techniques such as mass spectrometry, researchers can pinpoint the exact site of modification.
A closely related compound, 4-(fluorosulfonyl)benzoic acid (4-FSB), has been instrumental in characterizing the active sites of Glutathione (B108866) S-transferases (GSTs). Studies have shown that 4-FSB acts as an affinity label for GSTs, leading to their complete inactivation. nih.govnih.gov Subsequent peptide mapping and analysis revealed the specific residues targeted by the probe.
In pig lung pi class GST, 4-FSB was found to covalently modify two tyrosine residues, Tyr7 and Tyr106, located at or near the substrate-binding site. nih.gov
In rat liver GST isozyme 4-4, 4-FSB specifically targeted Tyr115, a residue shown to be a critical determinant of xenobiotic substrate binding. nih.gov The modification of Tyr115 dramatically increased the apparent Km for the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), confirming its role in substrate binding. nih.gov
While direct studies on this compound and kinases are specific, the sulfonyl fluoride warhead is a recognized motif for targeting kinases. scienceopen.com The general principle involves designing a probe that mimics the kinase's natural substrate (like ATP) or an allosteric inhibitor, with the sulfonyl fluoride group positioned to react with a nearby nucleophilic residue in the ATP-binding pocket or another functional site. This approach facilitates the mapping of these crucial interaction sites.
| Enzyme | Probe Used | Residue Modified | Significance of Finding |
| Pig Lung Glutathione S-Transferase (GST) Pi | 4-(fluorosulfonyl)benzoic acid | Tyr7 and Tyr106 | Identified key tyrosine residues at or near the substrate-binding site essential for function. nih.gov |
| Rat Liver Glutathione S-Transferase (GST) 4-4 | 4-(fluorosulfonyl)benzoic acid | Tyr115 | Revealed Tyr115 as a crucial determinant for xenobiotic substrate binding and catalysis. nih.gov |
The effectiveness of an activity-based probe hinges on its specificity and selectivity for the intended target. The design of probes using the this compound scaffold involves careful consideration of several factors to maximize target engagement while minimizing off-target labeling.
The core structure of the molecule provides a base for chemical modification. The benzoic acid portion can be altered to enhance binding affinity and selectivity for a particular enzyme's active site. For instance, modifying the substituents on the phenyl ring can create interactions with specific pockets in the target protein, guiding the sulfonyl fluoride "warhead" to its intended amino acid residue. The methyl group in this compound, for example, provides steric bulk and alters the electronic properties compared to its unsubstituted counterpart, 4-(fluorosulfonyl)benzoic acid, which can influence binding specificity.
Furthermore, the reactivity of the sulfonyl fluoride warhead itself can be tuned. While generally considered moderately reactive, this property is advantageous as it prevents widespread, non-specific labeling of proteins. Covalent modification is favored only when the probe is bound within the active site, where the effective concentration of the reactive group is high and the target residue is held in the proper orientation for reaction. nih.gov This principle of "reactivity by proximity" is fundamental to achieving high selectivity in complex biological mixtures. nih.gov
Elucidation of Protein-Ligand and Protein-Protein Interactions
Beyond profiling individual enzyme activities, the covalent chemistry offered by this compound can be harnessed to study the intricate network of protein-ligand and protein-protein interactions that govern cellular processes.
Chemical cross-linking mass spectrometry (CXMS) is a powerful technique for obtaining low-resolution structural information about proteins and protein complexes. nih.gov It involves covalently linking amino acid residues that are in close spatial proximity, followed by enzymatic digestion and mass spectrometric identification of the cross-linked peptides. This provides distance constraints that can be used to model the three-dimensional structure of proteins and their complexes. nih.govnih.gov
A molecule like this compound can be adapted to create a heterobifunctional or homobifunctional cross-linking reagent. By incorporating a second reactive group onto the benzoic acid ring, a cross-linker can be synthesized. One end, the sulfonyl fluoride, would react with nucleophiles like tyrosine or lysine. The other end could be an amine-reactive N-hydroxysuccinimide (NHS) ester or another functional group targeting a different set of residues. By applying such a reagent to a protein complex, one can capture both intra- and inter-protein interactions, providing valuable insights into the complex's architecture. nih.gov
Identifying the interaction partners of a specific protein or small molecule in a living cell is a significant challenge. Proximity-enhanced covalent capture, also known as proximity labeling, is a strategy designed to address this. This approach relies on generating a highly reactive species in a localized environment, leading to the covalent labeling of nearby biomolecules.
The this compound scaffold is well-suited for such strategies. A probe can be designed where the benzoic acid portion acts as a ligand that binds to a specific protein of interest. This binding event brings the sulfonyl fluoride group into a high effective concentration near the protein's surface and its immediate interaction partners. While the sulfonyl fluoride has modest intrinsic reactivity, its sustained proximity to nucleophilic residues on the target protein or its neighbors significantly increases the probability of a covalent reaction. nih.gov This "covalent capture" allows for the subsequent isolation and identification of the protein and its transient or weak interaction partners, which are often difficult to detect using traditional methods like co-immunoprecipitation.
Chemoproteomic Approaches for Target Identification and Validation
Chemoproteomics is a powerful discipline at the intersection of chemistry and proteomics that employs chemical probes to study protein function, interactions, and modifications on a proteome-wide scale. nih.gov These approaches are instrumental in the identification and validation of drug targets by elucidating the molecular interactions of small molecules with their protein partners in complex biological systems.
One of the primary strategies in chemoproteomics is Activity-Based Protein Profiling (ABPP) . ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. While specific ABPP probes based on This compound are not described in the literature, its fluorosulfate (B1228806) group has the potential to serve as a reactive warhead for targeting a range of enzymes. The general workflow for target identification using such a probe would involve its introduction into a biological system (e.g., cell lysate or living cells), allowing it to bind to its protein targets. Subsequent to binding, the probe-protein complexes can be enriched and identified using mass spectrometry-based proteomics. This allows for the identification of the protein targets of the small molecule.
Another significant chemoproteomic technique is Covalent Inhibitor Target-Site Identification (CITe-Id) . This method is designed to directly identify the binding sites of covalent inhibitors on a proteome-wide scale. nih.gov A compound like This compound , due to its potential as a covalent modifier, could theoretically be used in a CITe-Id workflow. In such an experiment, the compound would be incubated with a proteome, and the resulting covalently modified proteins would be digested and analyzed by mass spectrometry to pinpoint the exact amino acid residues that have been targeted. nih.gov This information is invaluable for understanding a compound's mechanism of action and for optimizing its selectivity.
The validation of identified targets is a critical step in drug discovery. biognosys.com Chemoproteomic methods contribute to target validation by providing evidence of direct physical engagement between a compound and its putative target protein within a native biological context. By demonstrating that a molecule binds to a specific protein, researchers can more confidently link the compound's biological effects to the modulation of that protein's activity.
| Chemoproteomic Technique | Principle | Application in Target ID & Validation |
| Activity-Based Protein Profiling (ABPP) | Utilizes reactive probes to covalently label active enzymes. | Identifies enzyme families targeted by a compound and validates direct engagement. |
| Covalent Inhibitor Target-Site Identification (CITe-Id) | Employs covalent inhibitors as enrichment tools to map binding sites. | Determines the specific amino acid residues of interaction, confirming target binding. nih.gov |
Advancements in Fluorescently Labeled Probes and Enzyme-Responsive Biosensors
Fluorescently labeled probes and enzyme-responsive biosensors are indispensable tools in chemical biology for visualizing and quantifying biological processes in real-time. nih.gov These tools are engineered to exhibit a change in their fluorescent properties upon interaction with a specific biomolecule or in response to a particular enzymatic activity.
A molecule like This compound could serve as a foundational structure for the development of such probes. The carboxylic acid group provides a site for the attachment of a fluorophore, a molecule that emits light upon excitation. The fluorosulfonyl group, in turn, can be designed to react with a specific enzyme target. The synthesis of such a probe would involve coupling a suitable fluorophore to the benzoic acid moiety.
Fluorescently Labeled Probes: Once a fluorescent dye is attached to the This compound core, the resulting probe could be used to track the localization of its protein targets within a cell. Upon covalent binding of the fluorosulfonyl group to the target protein, the fluorophore's location would be restricted to that of the protein, enabling its visualization through fluorescence microscopy. The design of such probes often involves selecting fluorophores with desirable photophysical properties, such as high quantum yield and photostability.
Enzyme-Responsive Biosensors: A more sophisticated application is the creation of enzyme-responsive biosensors, which are designed to signal the activity of a specific enzyme. nih.gov In a hypothetical biosensor based on This compound , the fluorophore's emission could be initially quenched. The covalent modification of a target enzyme by the fluorosulfonyl group could lead to a conformational change or the release of the quenching moiety, resulting in an increase in fluorescence. This "turn-on" response provides a direct readout of enzymatic activity. The development of such biosensors requires careful molecular engineering to ensure a robust and specific response to the target enzyme. nih.gov
| Probe/Sensor Type | Mechanism of Action | Potential Application |
| Fluorescently Labeled Probe | Covalent binding of a fluorophore-tagged molecule to its target. | Visualization of target protein localization and abundance in cells. |
| Enzyme-Responsive Biosensor | Enzyme-catalyzed reaction leads to a change in fluorescence (e.g., "turn-on" signal). nih.gov | Real-time monitoring of specific enzyme activity in biological systems. nih.gov |
While the direct application of This compound in these advanced research areas is not yet established in the scientific literature, its chemical functionalities present clear opportunities for its development as a valuable tool in chemical biology and proteomics research.
Advanced Spectroscopic and Computational Characterization Methodologies
Vibrational Spectroscopy for Molecular Structure and Conformation Analysis (FTIR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the elucidation of molecular structures. nih.gov These methods probe the vibrational modes of a molecule, which are sensitive to its geometry, bond strengths, and the chemical environment of its constituent atoms.
In the analysis of 4-(Fluorosulfonyl)-2-methylbenzoic acid, characteristic vibrational frequencies associated with its distinct functional groups—the carboxylic acid, fluorosulfonyl, and substituted benzene (B151609) ring—are of primary interest. Theoretical calculations, often performed using density functional theory (DFT), are crucial for the precise assignment of these vibrational modes. nih.govnih.gov The correlation between experimental spectra and theoretical predictions allows for a detailed understanding of the molecule's conformational properties. nih.gov
Key Vibrational Modes for this compound:
Carboxylic Acid Group: The O-H stretching vibration of the carboxylic acid group is typically observed as a broad band in the FTIR spectrum, generally in the range of 3300–2500 cm⁻¹. mdpi.com The C=O stretching vibration gives rise to a strong absorption band, usually between 1700 cm⁻¹ and 1680 cm⁻¹ for aromatic carboxylic acids. researchgate.net
Fluorosulfonyl Group: The SO₂ group exhibits characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching mode is typically found in the 1380–1360 cm⁻¹ region, while the symmetric stretch appears in the 1190–1170 cm⁻¹ range. The S-F stretching vibration is also a key indicator, often observed around 800 cm⁻¹.
Substituted Benzene Ring: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1600–1450 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are found at lower wavenumbers. researchgate.net
Methyl Group: The methyl group will show characteristic C-H stretching and bending vibrations.
The complementary nature of FTIR and FT-Raman spectroscopy is particularly valuable. While the polar functional groups like C=O and SO₂ tend to show strong IR absorptions, the less polar aromatic ring vibrations are often more prominent in the Raman spectrum. researchgate.net
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| C=O Stretch | 1700-1680 | |
| Fluorosulfonyl | SO₂ Asymmetric Stretch | 1380-1360 |
| SO₂ Symmetric Stretch | 1190-1170 | |
| S-F Stretch | ~800 | |
| Aromatic Ring | C-H Stretch | >3000 |
| C=C Stretch | 1600-1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and three-dimensional structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide complementary information for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons provide information about their relative positions on the benzene ring. chemicalbook.com The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm). rsc.orgchemicalbook.com The methyl protons will appear as a singlet, likely in the range of 2-3 ppm. chegg.com
¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon atom. rsc.org
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly useful for compounds containing fluorine. A single resonance would be expected for the fluorine atom in the fluorosulfonyl group, and its chemical shift would be characteristic of this functional group.
Variable Temperature NMR: Dynamic processes, such as the rotation around single bonds or intermolecular interactions like hydrogen bonding, can be investigated using variable temperature NMR studies. For this compound, such studies could provide insights into the conformational preferences of the fluorosulfonyl and carboxylic acid groups relative to the benzene ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| COOH | >10 | broad singlet |
| Aromatic CH | 7.5-8.5 | multiplet |
| CH₃ | 2.0-3.0 | singlet |
Computational Chemistry Approaches for Predicting Reactivity and Molecular Properties
Computational chemistry provides a theoretical framework to understand and predict the behavior of molecules. aps.org These methods are used to complement experimental data and to gain insights into properties that are difficult to measure directly.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. tandfonline.com For this compound, DFT calculations can be employed to determine the most stable conformation by optimizing the molecular geometry. These calculations also provide valuable information about bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. scispace.com Furthermore, DFT is instrumental in calculating the vibrational frequencies, which aids in the assignment of experimental FTIR and FT-Raman spectra. nih.gov
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and fluorosulfonyl groups, and positive potential near the acidic proton of the carboxyl group. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The distribution of the HOMO and LUMO provides insights into the electron-donating and electron-accepting capabilities of different parts of the molecule, which is crucial for understanding its role in chemical reactions and electronic transitions. nih.gov
Mass Spectrometry Techniques for Identification of Reaction Products and Conjugates (e.g., LC-MS/MS, High-Resolution MS)
Mass spectrometry (MS) serves as a cornerstone for the structural elucidation and identification of reaction products and conjugates derived from this compound. Given the compound's function as a reactive covalent probe, particularly in chemical biology and proteomics, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable for characterizing its covalent adducts with biological macromolecules.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing complex mixtures, making it ideal for identifying peptides that have been covalently modified by sulfonyl fluoride-containing reagents. nih.govdiva-portal.org In a typical proteomics workflow, a protein that has been reacted with a probe derived from this compound is first digested into smaller peptide fragments. This peptide mixture is then separated using liquid chromatography before being introduced into the mass spectrometer.
Within the spectrometer, specific peptide ions (precursor ions) are selected and fragmented to produce a characteristic pattern of product ions. This fragmentation data allows for the sequencing of the peptide and, crucially, the identification of the exact amino acid residue that has been modified. The mass shift resulting from the addition of the methylbenzoyl sulfonyl moiety confirms the covalent linkage. Selected Reaction Monitoring (SRM) can be employed for enhanced sensitivity and selectivity by targeting known precursor-product ion transitions for a specific modified peptide. diva-portal.org
The table below illustrates a hypothetical LC-MS/MS analysis for a peptide modified by a this compound-derived probe.
| Peptide Sequence | Modified Residue | Precursor Ion (m/z) | Key Product Ions (m/z) | Mass Shift (Da) |
|---|---|---|---|---|
| Val-Gly-Ser-Ala-Gly | Serine (Ser) | [Calculated m/z] | [y-ions, b-ions] | +184.01 |
| Leu-His-Val-Asp-Ala | Histidine (His) | [Calculated m/z] | [y-ions, b-ions] | +184.01 |
| Ile-Tyr-Gly-Asn-Arg | Tyrosine (Tyr) | [Calculated m/z] | [y-ions, b-ions] | +184.01 |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for unambiguously determining the elemental composition of a reaction product or conjugate. This accuracy helps to differentiate between molecules with very similar nominal masses. For sulfonyl fluoride-based probes, HRMS can confirm the successful covalent modification by comparing the experimentally measured mass of the modified peptide or protein to the theoretically calculated mass. pnas.org The minute difference between the observed and calculated mass provides strong evidence for the identity of the conjugate.
Aryl sulfonyl fluorides have been utilized in heterobifunctional cross-linkers designed for cross-linking mass spectrometry (CXMS) studies. pnas.orgnih.gov These cross-linkers can form covalent bonds between lysine (B10760008) and other neighboring nucleophilic residues such as histidine, serine, threonine, and tyrosine through a proximity-enhanced sulfur-fluoride exchange (SuFEx) reaction. pnas.orgnih.gov The identification of these cross-linked peptides in a complex mixture relies heavily on HRMS to confirm the identity of the resulting product. pnas.org
The following table demonstrates the principle of using HRMS to confirm a conjugate's identity.
| Conjugate Description | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|---|
| Hypothetical Peptide-Adduct | CxHyNzOwSv | 1234.5678 | 1234.5675 | -0.24 |
Research in chemical proteomics has successfully employed sulfonyl fluoride (B91410) probes to target specific amino acid residues within proteins, including non-catalytic tyrosine and lysine residues. rsc.org Mass spectrometry is the ultimate readout method to validate these covalent interactions. For instance, studies have shown that while sulfonyl fluorides form stable adducts with tyrosine and lysine, the adducts formed with cysteine can be less stable. acs.orgchinesechemsoc.org Furthermore, certain sulfonyl ester adducts, such as those on the enzyme trypsin, may undergo hydrolysis during the sample preparation workflow, presenting a challenge for MS-based detection. rsc.org These findings highlight the importance of carefully designed MS methodologies to successfully identify and characterize the full range of reaction products and conjugates formed by this compound and related compounds.
The table below summarizes findings on amino acid residues targeted by sulfonyl fluoride probes, as identified by mass spectrometry.
| Targeted Residue | Reaction Type | MS Identification Method | Reference Finding |
|---|---|---|---|
| Lysine (Lys) | Covalent Modification / Cross-linking | LC-MS/MS | Forms stable adducts; targeted by cross-linkers. pnas.orgacs.org |
| Tyrosine (Tyr) | Covalent Modification / Cross-linking | LC-MS/MS | Forms stable adducts; targeted in ligand binding sites. rsc.orgacs.org |
| Serine (Ser) | Covalent Modification / Cross-linking | LC-MS/MS | Modified by proximity-enhanced SuFEx reactions. pnas.orgnih.gov |
| Threonine (Thr) | Covalent Modification / Cross-linking | LC-MS/MS | Identified as a target for proximity-enhanced cross-linkers. pnas.orgnih.gov |
| Histidine (His) | Covalent Modification / Cross-linking | LC-MS/MS | Modified via SuFEx chemistry in cross-linking studies. pnas.orgnih.gov |
Emerging Research Directions and Future Perspectives
Integration of 4-(Fluorosulfonyl)-2-methylbenzoic Acid Chemistry with Flow Synthesis Platforms for Scalable Production
The scalable and safe synthesis of sulfonyl fluorides is a critical step for their broader application. Flow chemistry, or continuous flow synthesis, presents a promising solution to the challenges associated with traditional batch production of compounds like this compound. uva.nl Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for handling hazardous reagents and highly exothermic or rapid reactions. njbio.com
Researchers are exploring modular flow chemistry platforms for the safe and efficient execution of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. uva.nl Such systems can generate toxic gaseous reagents like sulfuryl fluoride (SO2F2) in a controlled manner from inexpensive starting materials, immediately consuming it in the subsequent reaction step. uva.nl This in-situ generation minimizes operator exposure and the risks associated with storing and handling hazardous gases. This approach could be adapted for the synthesis of this compound, potentially starting from 2-methyl-4-aminobenzoic acid via a continuous flow diazotization and subsequent fluorosulfonylation, a strategy that has proven effective for other aryl fluorides. nih.govresearchgate.net
Table 1: Comparison of Batch vs. Flow Synthesis for Aryl Sulfonyl Halide Production
| Feature | Batch Synthesis | Flow Synthesis |
| Safety | Handling and storage of hazardous reagents (e.g., SO2F2, ClSO3H) pose significant risks. | In-situ generation and immediate consumption of hazardous reagents enhance safety. uva.nl |
| Heat Transfer | Inefficient heat dissipation can lead to "hot spots" and side reactions. njbio.com | High surface-area-to-volume ratio allows for excellent thermal control. njbio.com |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by extending reaction time or running parallel reactors ("numbering-up"). wiley-vch.de |
| Process Control | Limited control over mixing and reaction time at the molecular level. | Precise control over residence time, stoichiometry, and reaction conditions. njbio.com |
| Efficiency | Often requires multiple unit operations (e.g., isolation, purification) between steps. | Enables "telescoping" of multi-step reactions, improving overall yield and reducing waste. mdpi.com |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in Derivatization
While the sulfonyl fluoride group is relatively stable, its reaction with nucleophiles—the cornerstone of SuFEx chemistry—can be sluggish, particularly with sterically hindered partners. scispace.comresearchgate.net A significant area of emerging research is the development of novel catalytic systems to activate the S-F bond, thereby enhancing reaction rates and expanding the scope of accessible derivatives from this compound.
Recent advancements have demonstrated that nucleophilic catalysts, such as 1-hydroxybenzotriazole (B26582) (HOBt), can effectively activate sulfonyl fluorides for amidation. scispace.comresearchgate.netnih.gov This catalytic system, often requiring a silicon co-additive, facilitates the synthesis of a wide variety of sulfonamides in high yields at room temperature, even with challenging, sterically demanding amines. scispace.comresearchgate.net The application of such catalysts to this compound could enable the efficient synthesis of a diverse library of sulfonamide derivatives.
Beyond organocatalysis, transition-metal catalysis, photoredox catalysis, and electrocatalysis are being explored to access and derivatize sulfonyl fluorides. sigmaaldrich.com These methods provide alternative activation pathways, potentially allowing for novel transformations of the fluorosulfonyl group that are not achievable under standard SuFEx conditions. For instance, palladium-catalyzed methods have been developed for the synthesis of aryl sulfonyl fluorides from aryl bromides, showcasing the potential for cross-coupling strategies in this chemical space. acs.org Computational studies are also aiding in the rational design of new catalytic systems, for example, by elucidating the mechanism of Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides. nih.gov Applying these advanced catalytic strategies to this compound could unlock unprecedented chemical diversity and enable the synthesis of complex molecules with tailored properties.
Rational Design of Next-Generation Covalent Probes for Challenging Biological Targets and Pathways
The fluorosulfonyl group is an attractive "warhead" for the design of covalent inhibitors and chemical probes due to its relatively slow reactivity, which can be tuned to target specific nucleophilic amino acid residues (e.g., tyrosine, lysine (B10760008), serine) within a protein's binding pocket. nih.govenamine.net this compound is an ideal starting point for the rational design of such probes. The benzoic acid moiety provides a convenient attachment point for a ligand that can direct the molecule to a specific biological target, while the methyl group can be used to fine-tune the orientation and binding affinity within the target's active site.
Structure-based drug design (SBDD) and computational docking studies can be employed to design derivatives of this compound that selectively target proteins of interest. rsc.org For example, computational screening of libraries of accessible sulfonyl fluorides has been used to identify potent inhibitors of trypsin. rsc.org A similar approach could be used to virtually screen derivatives of this compound against challenging targets, such as kinases or proteins involved in protein-protein interactions. nih.gov
A recent proof-of-concept study demonstrated the de novo design of covalent bonding peptides equipped with sulfonyl fluoride warheads that target the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. sciopen.comcityu.edu.hk These peptide-probes formed a permanent bond with a conserved tyrosine residue, effectively blocking viral infection. sciopen.comcityu.edu.hk This highlights the potential of using the sulfonyl fluoride moiety of this compound to create highly stable and specific inhibitors for a range of biological targets, moving beyond traditional cysteine-targeting covalent strategies.
Development of High-Throughput Screening Methodologies for SuFEx-Enabled Reactions
The success of SuFEx as a "click" reaction lies in its reliability, selectivity, and biocompatibility, which makes it highly suitable for high-throughput synthesis and screening (HTS). jk-sci.comnih.gov Future research will focus on leveraging these attributes to rapidly generate and evaluate large libraries of compounds derived from this compound.
Methodologies have been developed that combine microtiter plate-based synthesis with in-situ screening. nih.gov In this approach, a core molecule like this compound can be arrayed in a 96- or 1536-well plate and reacted with a diverse collection of nucleophiles (e.g., amines, phenols) to generate a unique compound in each well. Because the SuFEx reaction is often biocompatible, the resulting crude reaction mixtures can be directly subjected to biological assays without the need for purification, dramatically accelerating the discovery of "hits". nih.govacs.org
This process has been successfully used to discover novel enzyme inhibitors from libraries of thousands of compounds. nih.gov For example, a modest screening hit against a bacterial cysteine protease was modified with a SuFEx-able handle, rapidly diversified into 460 analogs, and directly screened to yield inhibitors with a 300-fold increase in potency. nih.gov The miniaturization of these reactions to the picomole scale, facilitated by technologies like acoustic liquid handlers, further conserves reagents and increases throughput. jk-sci.com Applying these HTS platforms to this compound will enable the rapid exploration of its structure-activity relationship (SAR) for various biological targets, accelerating the hit-to-lead optimization process. jk-sci.com
Table 2: Key Technologies in High-Throughput SuFEx Chemistry
| Technology | Application | Advantage |
| Microtiter Plates (96, 384, 1536-well) | Parallel synthesis of compound libraries. nih.gov | High throughput, standardized format for automation. |
| Acoustic Liquid Handlers | Nanoliter to picoliter volume dispensing of reagents. | Miniaturization of reactions, conservation of materials, high precision. jk-sci.com |
| In-situ Screening | Direct biological assay of crude reaction products. nih.gov | Eliminates the need for purification, accelerates discovery timeline. |
| SuFEx Click Chemistry | Covalent linking of molecular building blocks. nih.gov | High efficiency, biocompatibility, broad substrate scope. |
Computational-Driven Design of this compound Derivatives with Tailored Reactivity Profiles
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these approaches can be used to predict and tailor the reactivity of its derivatives, guiding synthetic efforts toward compounds with desired properties.
Density Functional Theory (DFT) calculations can be used to model the transition states of SuFEx reactions, providing insights into the reactivity of the sulfonyl fluoride group with various nucleophiles. nih.gov This allows for the in-silico prediction of reaction kinetics and thermodynamics, helping to select the most promising derivatization strategies. Such computational studies can also elucidate the mechanism of catalytic activation, aiding in the design of more efficient catalysts. nih.gov
Furthermore, machine learning algorithms can be trained on experimental data to predict reaction outcomes and identify optimal reaction conditions. For instance, machine learning models have been successfully used to navigate the complex reaction landscape of deoxyfluorination using sulfonyl fluorides, accurately predicting high-yielding conditions for new substrates. acs.orgucla.edu A similar approach could be developed for the derivatization of this compound, creating a predictive tool to guide the synthesis of libraries with tailored reactivity profiles for specific biological applications. In silico models are also crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) and toxicity profiles of novel derivatives, ensuring that synthetic efforts are focused on compounds with drug-like properties. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Fluorosulfonyl)-2-methylbenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonation and fluorination of a 2-methylbenzoic acid precursor. Critical parameters include:
- Temperature control (e.g., <50°C to avoid decomposition of the fluorosulfonyl group) .
- Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency) .
- Catalytic use of pyridine derivatives to stabilize intermediates during sulfonation .
Q. How does the solubility of this compound vary across organic solvents, and what factors govern this behavior?
- Methodological Answer : Solubility is influenced by solvent polarity and hydrogen-bonding capacity. Key findings from analogous compounds (e.g., 2-methylbenzoic acid) include:
- High solubility in alcohols (ethanol, 1-propanol) and cyclic ethers (THF, 1,4-dioxane) due to hydrogen-bond acceptor capability .
- Lower solubility in alkanes and dialkyl ethers (e.g., 1,1′-oxybisethane) due to poor polarity matching .
Q. What stability challenges arise when storing this compound, and how can they be mitigated?
- Methodological Answer : Stability issues include hydrolysis of the fluorosulfonyl group and decarboxylation. Mitigation strategies involve:
- Storage under anhydrous conditions (e.g., desiccators with silica gel) .
- Avoiding prolonged exposure to light, which accelerates decomposition .
- Use of acidic buffers (pH 3–5) in aqueous solutions to suppress hydrolysis .
Advanced Research Questions
Q. How can the Abraham solvation model predict the solubility of this compound in untested solvents?
- Methodological Answer : The Abraham model uses solute descriptors (e.g., McGowan volume, hydrogen-bond acidity/basicity) derived from experimental data. For 2-methylbenzoic acid analogs:
- Descriptors: , , , .
- These values predict log(solubility) within ±0.08–0.10 units in alcohols, ethers, and esters .
Q. What regioselectivity patterns are observed during derivatization of this compound, and how do electronic effects influence reactivity?
- Methodological Answer : The fluorosulfonyl group is a strong electron-withdrawing moiety, directing electrophilic attacks to the meta position relative to itself. Examples include:
- Nitration occurs preferentially at the 5-position of the benzene ring .
- Methyl esterification at the carboxylic acid group proceeds with >90% efficiency due to reduced steric hindrance .
Q. Which analytical techniques are most effective for characterizing this compound and its impurities?
- Methodological Answer :
- LC-MS/MS : Detects trace impurities (e.g., desulfonated byproducts) with a detection limit of 0.1 ppm .
- X-ray crystallography : Resolves crystal packing effects and confirms stereochemistry (e.g., torsion angles between sulfonyl and methyl groups) .
- F NMR : Quantifies fluorosulfonyl group integrity (δ = −62 to −65 ppm) .
Q. How does the fluorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The fluorosulfonyl group () is highly electrophilic, enabling rapid reactions with amines or thiols:
- Reaction with primary amines yields sulfonamides at room temperature in 2–4 hours .
- Steric hindrance from the 2-methyl group slows reactivity at the ortho position .
Q. What are the key considerations for assessing the compound’s stability in biological assay conditions?
- Methodological Answer :
- Monitor pH-dependent hydrolysis (half-life <1 hour at pH >7) using HPLC .
- Use cryopreservation (−80°C) to maintain integrity in cell culture media .
- Chelating agents (e.g., EDTA) mitigate metal-catalyzed degradation .
Q. How can purification techniques be optimized for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
